Welcome to the BenchChem Online Store!
molecular formula C14H13NO2 B8315160 N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide CAS No. 27931-11-9

N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide

Cat. No. B8315160
M. Wt: 227.26 g/mol
InChI Key: NYJIXHQKWMNVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05182183

Procedure details

227 g of 5-amino-α-naphthol, 1 g of hydroquinone monomethyl ether and 2 litres of pyridine were mixed and cooled to -10° C. by using a freezing medium, and then 110 g of methacrylic acid chloride was added dropwise to the mixture with stirring. After said dropwise addition ended, the solution was stirred at 0°-3° C. for 2 hours, followed by additional 2-hour stirring at 25° C. The reaction solution was poured into 20 litres of ice water. The resultantly formed precipitate was filtered, washed with water and dried. The resulting solids were added into 2 litres of a methanol aqueous 5% sodium carbonate (1/1) mixed solvent, and stirred at 40° C. for 30 minutes and the solution was poured into 4 litres of 5% hydrochloric acid. A large amount of precipitate was formed. This precipitate was suction filtered and recrystallized from ethanol to give 210 g of N-(5-hydroxy-α-naphthyl)methacrylamide having a melting point of 223°-224° C.
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[OH:12].[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>COC1C=CC(O)=CC=1.N1C=CC=CC=1>[OH:12][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:8]=1[CH:9]=[CH:10][CH:11]=[C:2]2[NH:1][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15]

Inputs

Step One
Name
Quantity
227 g
Type
reactant
Smiles
NC1=C2C=CC=C(C2=CC=C1)O
Name
Quantity
1 g
Type
catalyst
Smiles
COC1=CC=C(O)C=C1
Name
Quantity
2 L
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Three
Name
ice water
Quantity
20 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition
STIRRING
Type
STIRRING
Details
the solution was stirred at 0°-3° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
followed by additional 2-hour
STIRRING
Type
STIRRING
Details
stirring at 25° C
FILTRATION
Type
FILTRATION
Details
The resultantly formed precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The resulting solids were added into 2 litres of a methanol aqueous 5% sodium carbonate (1/1)
ADDITION
Type
ADDITION
Details
mixed solvent
STIRRING
Type
STIRRING
Details
stirred at 40° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
the solution was poured into 4 litres of 5% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
A large amount of precipitate was formed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CC=C(C2=CC=C1)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.